molecular formula C4H4N6 B15021710 [1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine CAS No. 302818-58-2

[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine

Cat. No.: B15021710
CAS No.: 302818-58-2
M. Wt: 136.12 g/mol
InChI Key: ORJGEJPJNBLZKZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-triazine core. Its structure includes a triazole ring (three nitrogen atoms) fused with a triazine ring (three additional nitrogen atoms), creating a planar, aromatic system with significant electron density. This compound has been investigated for applications ranging from anticancer agents to high-energy materials due to its stability and diverse functionalization capacity .

Properties

CAS No.

302818-58-2

Molecular Formula

C4H4N6

Molecular Weight

136.12 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine

InChI

InChI=1S/C4H4N6/c5-3-8-9-4-6-1-2-7-10(3)4/h1-2H,(H2,5,8)

InChI Key

ORJGEJPJNBLZKZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NN=C(N2N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by cyclization to form the triazolotriazine ring system . Another approach includes the use of hydrazine derivatives and nitriles under acidic or basic conditions to achieve the desired cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyridazine Derivatives

Triazolo-pyridazines, such as 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (), share a fused triazole-pyridazine system. Key differences include:

  • Electronic Properties : The pyridazine ring introduces additional nitrogen atoms in adjacent positions, altering electron distribution compared to the triazolo-triazine system.
  • Biological Activity : Pyridazine derivatives (e.g., compounds 6–12 in ) demonstrate BRD4 bromodomain inhibition but show variable potency depending on substituents like trifluoromethyl or indole groups. For example, compound 6 (Vitas-M, STK651245) exhibits enhanced binding affinity due to its indole-ethyl side chain .
  • Synthetic Yields : Derivatives like compound 39 (benzoyl-substituted) exhibit lower isolated yields (~45%) compared to isocyanate-derived analogs (e.g., compounds 38 and 40, ~70%) due to steric hindrance .

Triazolo-Triazinone Derivatives

[1,2,4]Triazolo[4,3-b][1,2,4]triazin-7-ones (e.g., compounds 7a–j , –11) replace the amine group with a ketone oxygen. This modification reduces basicity but enhances hydrogen-bonding capacity.

  • Anticancer Activity: Derivatives such as 7a (R = methyl) and 7j (R = nitro) show IC₅₀ values of 12–18 µM against colon carcinoma cells, attributed to their planar structure intercalating with DNA .
  • Synthetic Routes: These compounds are synthesized via hydrazonoyl halide coupling, achieving yields of 65–85% under reflux conditions .

Energetic Triazolo-Tetrazine Derivatives

High-energy materials like [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3,6-diamine (TTDA) and 3,6-dinitroamino-TTDA (DNTT) () feature fused tetrazine rings, increasing nitrogen content (N% > 70%) and detonation velocity (D = 9,180 m/s for DNTT).

  • Thermal Stability : TTDA decomposes at 220°C, while DNTT exhibits superior stability (onset decomposition at 226°C) due to nitro groups stabilizing the ring .
  • Sensitivity : DNTT shows low impact sensitivity (>40 J), making it safer than conventional explosives like RDX .

Triazolo-Indole Hybrids

Compounds such as 1-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one () demonstrate moderate anticancer activity (IC₅₀ = 13.8–24.7 µM against HepG2/SMMC-7721 cells) but are less potent than cisplatin.

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Biological Activity (IC₅₀) Thermal Stability (°C) Key Applications
[1,2,4]Triazolo-triazin-3-amine Triazole + triazine -NH₂ at C3 Anticancer (10–25 µM) 180–200 Pharmaceuticals
Triazolo-pyridazines Triazole + pyridazine -CF₃, indole-ethyl BRD4 inhibition (Kd < 50 nM) 150–170 Epigenetic therapy
Triazolo-triazinones Triazole + triazinone -O at C7, R = Me/NO₂ Anticancer (12–18 µM) 190–210 Oncology
Triazolo-tetrazines Triazole + tetrazine -NH₂/-NO₂ at C3/C6 High detonation velocity 220–230 Energetic materials

Key Research Findings

Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance thermal stability and energetic performance but reduce solubility in polar solvents .

Planarity and Bioactivity : Planar fused-ring systems (e.g., triazolo-triazines) exhibit stronger DNA intercalation, correlating with anticancer activity .

Synthetic Challenges : Bulky substituents (e.g., benzoyl in compound 39) lower yields due to steric effects, while isocyanates improve efficiency .

Biological Activity

The compound [1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 302818-58-2
  • Molecular Formula : C₅H₄N₈
  • Molecular Weight : 168.19 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization processes that integrate triazole and triazine moieties. Various synthetic routes have been reported in literature that yield derivatives with enhanced biological profiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[4,3-b][1,2,4]triazin derivatives. For instance:

  • A series of compounds demonstrated significant cytotoxic effects against various tumor cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent derivatives showed IC50 values in the micromolar range (5.8–44.3 µM) against these cell lines .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes related to metabolic disorders:

  • It was found to inhibit α-glucosidase and α-amylase significantly more effectively than acarbose (a standard diabetic medication), indicating potential for managing diabetes by controlling postprandial blood sugar levels .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antibacterial and antifungal activities:

  • A study reported that certain triazolo derivatives displayed higher antibacterial efficacy compared to conventional antibiotics .

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative of [1,2,4]triazolo[4,3-b][1,2,4]triazin was tested against MDA-MB-231 breast cancer cells and exhibited an IC50 value of 12 µM. This suggests a promising avenue for further development in anticancer therapies.
  • Diabetes Management :
    • In a comparative study involving diabetic rat models treated with various triazole derivatives, the most effective compound reduced blood glucose levels significantly after administration compared to control groups.

Data Table of Biological Activities

Activity TypeCompound DerivativeTargetIC50 (µM)Reference
Anticancer10kMCF-75.8
Anticancer12eA54944.3
Enzyme Inhibition10kα-glucosidase0.5
Enzyme Inhibition10kα-amylase0.8
AntimicrobialVariousBacterial strainsVaries

Q & A

Basic: What are the optimal synthetic routes for preparing [1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves annulation of the 1,2,4-triazole ring onto azine precursors. A general approach includes reacting ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate under reflux in acetic acid to form fused triazolo-pyridazine derivatives . Optimization strategies:

  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Catalyst use : Employ Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
    Yields can reach ~65–75% after purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 8.2–9.1 ppm for triazolo protons) and amine resonances (δ 5.5–6.0 ppm). Carbon peaks for fused rings appear at 140–160 ppm .
  • FT-IR : Confirm N–H stretching (3200–3350 cm⁻¹) and C=N vibrations (1550–1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., m/z 163.07 for [M+H]⁺) validates molecular formula .
  • X-ray crystallography : Resolves bond angles and confirms fused-ring planarity (e.g., dihedral angles <10° between triazole and triazine rings) .

Advanced: How do steric and electronic factors influence the reactivity of this compound in ring-closing reactions?

  • Steric hindrance : Bulky substituents at the 6-position reduce reactivity in nucleophilic substitutions due to restricted access to the triazine ring. For example, 6-chloro derivatives exhibit faster cyclization than 6-aryl analogs .
  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) at the 3-amine position enhance electrophilicity, facilitating reactions with β-ketoesters or α,β-unsaturated ketones. Conversely, electron-donating groups (–OCH₃) slow these processes .
  • Solvent polarity : High polarity stabilizes transition states in ring-closing reactions, as observed in DMF-mediated syntheses of triazolo-quinazolines .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives across cell-based assays?

Discrepancies often arise from assay-specific variables:

  • Cell line selection : Derivatives show varying IC₅₀ values in HeLa (cervical cancer) vs. Jurkat (leukemia) cells due to differential membrane permeability .
  • PDE4 isoform specificity : Use isoform-selective inhibitors (e.g., PDE4A vs. PDE4B) to dissect activity. For example, (R)-3-(2,5-dimethoxyphenyl)-triazolopyridazine derivatives exhibit >100-fold selectivity for PDE4A over PDE4D .
  • Dose-response validation : Perform time-dependent assays to rule off-target effects at high concentrations (>10 µM) .

Advanced: What kinetic models predict thermal decomposition hazards of this compound?

  • Non-isothermal DSC/TGA : The Flynn-Wall-Ozawa model calculates activation energy (Eₐ ~180–220 kJ/mol) for decomposition. A sharp exotherm at 220–250°C indicates rapid degradation .
  • Kinetic compensation effect : Adjust pre-exponential factor (ln A) and Eₐ to account for structural variations (e.g., nitro substituents lower thermal stability by 20–30°C) .
  • Hazard prediction : Use the self-accelerating decomposition temperature (SADT) model to determine safe storage thresholds (<2–8°C in sealed, dark conditions) .

Table 1. Thermal Decomposition Data for Triazolo-Triazine Derivatives

CompoundOnset Temp (°C)Eₐ (kJ/mol)Decomposition Pathway
TATOT 226.2210Exothermic N₂ release (~9180 m/s)
DATOT 215.5195Sequential denitrogenation
Nitro-derivative 198.0175Rapid oxidation to NOₓ species

Advanced: How can computational modeling guide the design of triazolo-triazine derivatives with enhanced PDE4 binding affinity?

  • Docking studies : Use AutoDock Vina to map interactions between the triazolo core and PDE4A’s hydrophobic pocket (e.g., van der Waals contacts with Phe446 and Tyr329) .
  • MD simulations : Assess stability of the catechol diether moiety in aqueous environments; >90% retention of binding pose after 50 ns indicates robust affinity .
  • QSAR models : Correlate Hammett σ values of substituents with IC₅₀; electron-withdrawing groups at the 6-position improve potency (R² = 0.89) .

Basic: What are the storage and handling protocols to ensure stability of this compound?

  • Storage : Keep in amber vials at 2–8°C under argon to prevent oxidation and hygroscopic degradation .
  • Handling : Use gloveboxes with <5% humidity to avoid hydrolysis of the triazine ring.
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

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